molecular formula C15H13N3OS B11325207 2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11325207
M. Wt: 283.4 g/mol
InChI Key: VDFLUWJDZNKZGM-UHFFFAOYSA-N
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Description

2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, a methylphenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves the reaction of substituted pyridines with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions or the use of ultrasonic irradiation to enhance reaction rates and yields . These methods are advantageous as they reduce the need for solvents and can be more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions can vary, but they often involve heating or the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit topoisomerase IV, an enzyme involved in DNA replication, which can lead to antibacterial effects . The compound’s structure allows it to bind to specific sites on the enzyme, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C15H13N3OS/c1-10-2-4-11(5-3-10)13-7-6-12(8-16)15(18-13)20-9-14(17)19/h2-7H,9H2,1H3,(H2,17,19)

InChI Key

VDFLUWJDZNKZGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N

Origin of Product

United States

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